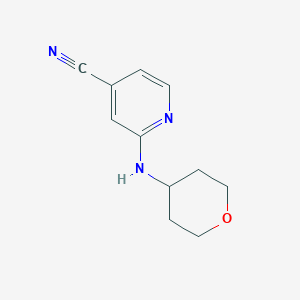

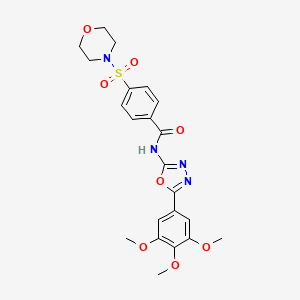

2-(Oxan-4-ylamino)pyridine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various nitrile-containing heterocyclic compounds has been explored in recent studies. For instance, a novel compound with a pyrano[3,2-c]quinoline structure was synthesized and characterized using various spectroscopic techniques, including FT-IR, NMR, and mass spectral analysis . Another study reported the synthesis of indeno[2,1-c]pyridine-4-carbonitriles through the reaction of heptalenecarbaldehydes with 3-(dicyanomethylidene)-indan-1-one in the presence of secondary amines . Similarly, a multicomponent reaction at room temperature using urea as a catalyst led to the formation of a tetrahydro-4H-chromene-3-carbonitrile derivative . Additionally, a series of 2-oxo(imino)pyridine-3-carbonitriles were synthesized by reacting 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with various substituted phenyl ethanones . These studies demonstrate the versatility of synthetic methods in creating complex nitrile-containing heterocycles.

Molecular Structure Analysis

X-ray crystallography has been utilized to determine the molecular structures of several nitrile-containing compounds. The crystal structure of a 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile hemihydrate was elucidated, revealing a monoclinic space group and specific unit cell dimensions . Another study provided the structural analysis of a pyrazolo[3,4-b]pyridine derivative, which crystallized in the monoclinic space group P-1 with defined unit cell dimensions and angles . These analyses are crucial for understanding the three-dimensional arrangement of atoms within these molecules.

Chemical Reactions Analysis

The reactivity of nitrile-containing heterocycles has been investigated through various chemical reactions. For example, the synthesis of 2-(N-acetylamino)pyridines and 2-aminopyridines was achieved by cyclizing oxime derivatives of 5-oxoalkanenitriles using a combination of acetyl chloride and acetic anhydride, followed by alkaline hydrolysis . The study of the title compound, oxalic acid–pyridine-4-carbonitrile, revealed the formation of strong O—H⋯N hydrogen bonds and weak C—H⋯O interactions within the crystal structure, indicating the potential for intermolecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrile-containing heterocycles have been characterized through various computational and experimental methods. Density Functional Theory (DFT) calculations were performed to study the molecular geometry, natural bond orbital (NBO), and nonlinear optical (NLO) properties of a pyrano[3,2-c]quinoline derivative, revealing its potential for nonlinear optical behavior . The UV/Visible spectra of indeno[2,1-c]pyridine-4-carbonitriles were recorded, showing broad absorption bands and fluorescence emission, which are indicative of their electronic properties .

Scientific Research Applications

1. Structural and Spectroscopic Analysis

2-(Oxan-4-ylamino)pyridine-4-carbonitrile and its derivatives have been extensively studied for their structural and spectroscopic properties. For instance, Zheng (2012) investigated the crystal structure of oxalic acid–pyridine-4-carbonitrile, revealing significant details about the molecular stacking and hydrogen bonding interactions in the compound (Wen-Ni Zheng, 2012). Additionally, Cetina et al. (2010) synthesized and analyzed several pyridine derivatives, including their optical properties using UV–vis absorption and fluorescence spectroscopy (M. Cetina, Marina Tranfić, I. Sviben, Marijana Jukić, 2010).

2. Novel Compound Synthesis

Research has been conducted on synthesizing novel compounds using this compound as a precursor or component. Khalifa et al. (2017) reported the synthesis of new compounds involving pyridine-4-carbonitriles, highlighting the chemical and spectroscopic data used to elucidate their structures (N. Khalifa, M. Al-Omar, O. Ali, 2017). Landmesser et al. (2008) explored a novel route to synthesize substituted 3-(Dialkylamino)-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles, providing insights into their structural and optical characteristics (Thomas Landmesser, A. Linden, Hanspeter Hansen, 2008).

3. Microbiological Activity

This compound derivatives have been investigated for their microbiological activities. Miszke et al. (2008) described the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives and their significant bacteriostatic and antituberculosis activity (A. Miszke, H. Foks, A. Kędzia, E. Kwapisz, Z. Zwolska, 2008).

4. Fluorescence Chemosensors

Li et al. (2014) developed a highly selective fluorescent chemosensor using a compound similar to this compound for detecting Zn(2+) ions, demonstrating its utility in differentiating Zn(2+) from Cd(2+) (Pengxuan Li, Xiaoyan Zhou, R. Huang, Lizi Yang, Xiaoliang Tang, W. Dou, Qieqiang Zhao, Weisheng Liu, 2014).

5. Antimicrobial and Antitumor Agents

El-Shaaer (2013) synthesized novel 2-oxo-2H-chromene derivatives from this compound, showing significant antitumor activities and potential as antimicrobial agents (Hafez M. El-Shaaer, 2013).

properties

IUPAC Name |

2-(oxan-4-ylamino)pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-8-9-1-4-13-11(7-9)14-10-2-5-15-6-3-10/h1,4,7,10H,2-3,5-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONLLWLKCIOSAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2=NC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-[(Pyridin-2-ylmethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2505783.png)

![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2505785.png)

![1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-(4-fluorophenyl)piperazine](/img/structure/B2505788.png)

![1-(7-Methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2505790.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2505797.png)

![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(m-tolyl)ethan-1-one](/img/structure/B2505800.png)